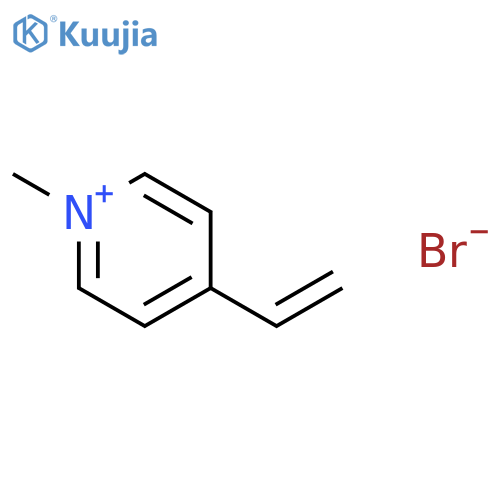Cas no 45708-76-7 (4-ethenyl-1-methyl-Pyridinium bromide)

45708-76-7 structure
商品名:4-ethenyl-1-methyl-Pyridinium bromide
4-ethenyl-1-methyl-Pyridinium bromide 化学的及び物理的性質
名前と識別子
-
- 4-ethenyl-1-methyl-Pyridinium bromide
- 4-ETHENYL-1-METHYLPYRIDIN-1-IUM BROMIDE
- N-methyl-4-vinylpyridinium bromide)
- 45708-76-7
- EN300-7653639
- SCHEMBL366167
-
- インチ: InChI=1S/C8H10N.BrH/c1-3-8-4-6-9(2)7-5-8;/h3-7H,1H2,2H3;1H/q+1;/p-1
- InChIKey: IITUOFIPZOFBRF-UHFFFAOYSA-M
- ほほえんだ: C[N+]1=CC=C(C=C1)C=C.[Br-]
計算された属性
- せいみつぶんしりょう: 198.99966g/mol
- どういたいしつりょう: 198.99966g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 90.7
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 3.9Ų
4-ethenyl-1-methyl-Pyridinium bromide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7653639-2.5g |
4-ethenyl-1-methylpyridin-1-ium bromide |
45708-76-7 | 95.0% | 2.5g |
$1707.0 | 2025-02-22 | |
| Enamine | EN300-7653639-0.1g |
4-ethenyl-1-methylpyridin-1-ium bromide |
45708-76-7 | 95.0% | 0.1g |
$301.0 | 2025-02-22 | |
| Enamine | EN300-7653639-0.5g |
4-ethenyl-1-methylpyridin-1-ium bromide |
45708-76-7 | 95.0% | 0.5g |
$679.0 | 2025-02-22 | |
| Enamine | EN300-7653639-1.0g |
4-ethenyl-1-methylpyridin-1-ium bromide |
45708-76-7 | 95.0% | 1.0g |
$871.0 | 2025-02-22 | |
| 1PlusChem | 1P023Z9O-50mg |
4-ethenyl-1-methylpyridin-1-ium bromide |
45708-76-7 | 95% | 50mg |
$303.00 | 2024-05-02 | |
| Aaron | AR023ZI0-50mg |
4-ethenyl-1-methylpyridin-1-ium bromide |
45708-76-7 | 95% | 50mg |
$303.00 | 2025-02-15 | |
| Enamine | EN300-7653639-0.25g |
4-ethenyl-1-methylpyridin-1-ium bromide |
45708-76-7 | 95.0% | 0.25g |
$431.0 | 2025-02-22 | |
| Aaron | AR023ZI0-100mg |
4-ethenyl-1-methylpyridin-1-ium bromide |
45708-76-7 | 95% | 100mg |
$439.00 | 2025-02-15 | |
| Aaron | AR023ZI0-250mg |
4-ethenyl-1-methylpyridin-1-ium bromide |
45708-76-7 | 95% | 250mg |
$618.00 | 2025-02-15 | |
| Aaron | AR023ZI0-1g |
4-ethenyl-1-methylpyridin-1-ium bromide |
45708-76-7 | 95% | 1g |
$1223.00 | 2025-02-15 |
4-ethenyl-1-methyl-Pyridinium bromide 関連文献
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
2. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
Chaudhery Mustansar Hussain,Chutarat Saridara,Somenath Mitra Analyst, 2008,133, 1076-1082
45708-76-7 (4-ethenyl-1-methyl-Pyridinium bromide) 関連製品
- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)
- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)
- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)
- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)
- 249916-07-2(Borreriagenin)
- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)
- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)
- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
